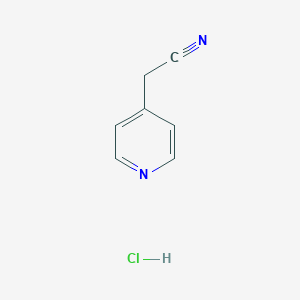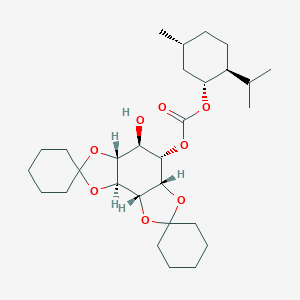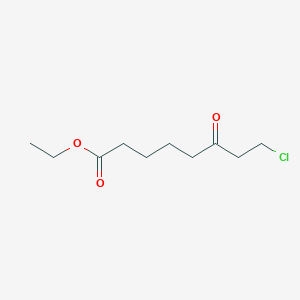
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, also known as AMPEA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazole family and has been synthesized through various methods.
Mecanismo De Acción
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol also increases the release of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons.
Efectos Bioquímicos Y Fisiológicos
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. This is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been shown to increase the release of BDNF, which promotes the survival and growth of neurons. In addition, 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its ability to enhance the activity of AMPA receptors and promote synaptic plasticity. However, there are also some limitations to using 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, including its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is also needed to determine the safety and efficacy of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in humans. In addition, research on the structure-activity relationship of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol may lead to the development of more potent and selective modulators of AMPA receptors.
Aplicaciones Científicas De Investigación
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been studied for its potential pharmacological properties, including its ability to modulate glutamate receptors. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
155601-26-6 |
|---|---|
Nombre del producto |
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol |
Fórmula molecular |
C6H12N4O |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
2-[4-amino-5-(methylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-8-6-5(7)4-9-10(6)2-3-11/h4,8,11H,2-3,7H2,1H3 |
Clave InChI |
VZUZIRNBOJGIJY-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1CCO)N |
SMILES canónico |
CNC1=C(C=NN1CCO)N |
Sinónimos |
1H-Pyrazole-1-ethanol, 4-amino-5-(methylamino)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
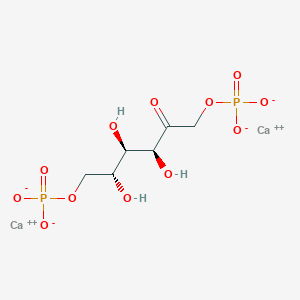
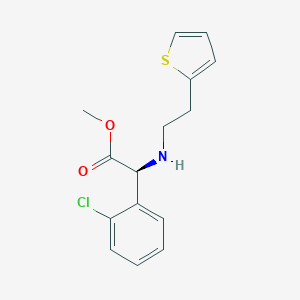
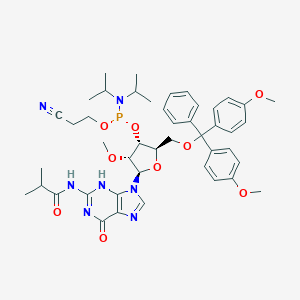
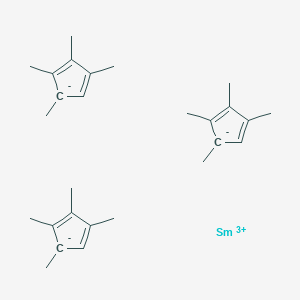
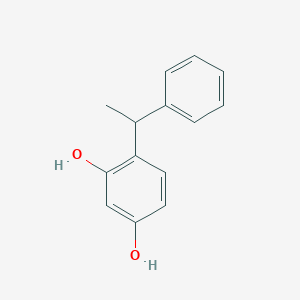
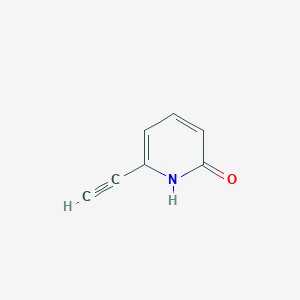
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

